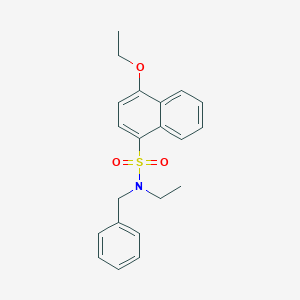

Isonicotinic acid, (3-methylcyclohexylidene)hydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

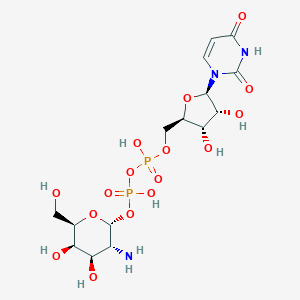

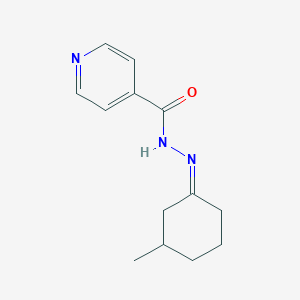

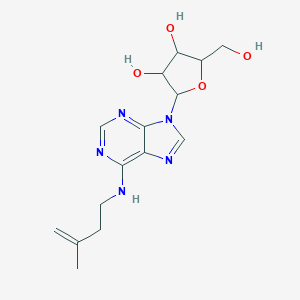

Isonicotinic acid, (3-methylcyclohexylidene)hydrazide, commonly known as isoniazid, is a synthetic compound used as an antibiotic medication to treat tuberculosis. It was first synthesized in 1951 by a Swiss chemist, Paul Ehrlich. Isoniazid is a prodrug that requires activation by a bacterial enzyme to exert its bactericidal effect. It is a potent inhibitor of mycobacterial cell wall synthesis and has been used for the treatment of tuberculosis for over 60 years.

Mechanism of Action

Isoniazid inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. Mycolic acids provide the cell wall with its characteristic hydrophobicity and are necessary for the survival of the bacterium. Isoniazid is activated by a bacterial enzyme called KatG, which converts the prodrug into its active form. The active form of isoniazid binds irreversibly to the enzyme InhA, which is involved in the synthesis of mycolic acids. This binding inhibits the activity of InhA and leads to the inhibition of mycolic acid synthesis.

Biochemical and Physiological Effects:

Isoniazid is rapidly absorbed from the gastrointestinal tract and reaches peak plasma concentrations within 1-2 hours after oral administration. It is metabolized in the liver by acetylation, which results in the formation of acetylisoniazid. The acetylation of isoniazid is a genetically determined process, and individuals with a slow acetylation phenotype may be at increased risk of toxicity. Isoniazid is excreted primarily in the urine, with a half-life of approximately 1-3 hours.

Advantages and Limitations for Lab Experiments

Isoniazid is a widely used and well-established antibiotic with a proven track record for the treatment of tuberculosis. It is relatively inexpensive and is available in both oral and intravenous formulations. However, isoniazid has some limitations for lab experiments, including its narrow spectrum of activity, the potential for drug resistance, and the need for bacterial activation of the prodrug.

Future Directions

There are several future directions for the development of isoniazid and related compounds. One area of research is the development of new prodrugs that do not require bacterial activation. Another area of research is the identification of new targets for the inhibition of mycobacterial cell wall synthesis. Additionally, there is interest in the development of combination therapies that include isoniazid and other antibiotics to improve the efficacy of tuberculosis treatment. Finally, there is ongoing research into the use of isoniazid for the treatment of other diseases, such as leprosy, Alzheimer's disease, and cancer.

Conclusion:

Isonicotinic acid, (3-methylcyclohexylidene)hydrazide, commonly known as isoniazid, is a synthetic compound used as an antibiotic medication to treat tuberculosis. It is a potent inhibitor of mycobacterial cell wall synthesis and has been used for the treatment of tuberculosis for over 60 years. Isoniazid has been extensively studied for its antimicrobial activity against Mycobacterium tuberculosis and is included in the World Health Organization's List of Essential Medicines. In addition to its antimicrobial activity, isoniazid has been investigated for its potential use in the treatment of other diseases, such as leprosy, Alzheimer's disease, and cancer. There are several future directions for the development of isoniazid and related compounds, including the development of new prodrugs, the identification of new targets for the inhibition of mycobacterial cell wall synthesis, and the development of combination therapies.

Synthesis Methods

Isoniazid can be synthesized by the reaction of isonicotinic acid with (3-methylcyclohexylidene)hydrazine. The reaction takes place in the presence of a catalyst, such as palladium on carbon or Raney nickel. The yield of isoniazid is typically around 80-90%.

Scientific Research Applications

Isoniazid has been extensively studied for its antimicrobial activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. It is one of the first-line drugs used in the treatment of tuberculosis and is included in the World Health Organization's List of Essential Medicines. In addition to its antimicrobial activity, isoniazid has been investigated for its potential use in the treatment of other diseases, such as leprosy, Alzheimer's disease, and cancer.

properties

CAS RN |

15885-64-0 |

|---|---|

Molecular Formula |

C6H11O7Sm |

Molecular Weight |

231.29 g/mol |

IUPAC Name |

N-[(Z)-(3-methylcyclohexylidene)amino]pyridine-4-carboxamide |

InChI |

InChI=1S/C13H17N3O/c1-10-3-2-4-12(9-10)15-16-13(17)11-5-7-14-8-6-11/h5-8,10H,2-4,9H2,1H3,(H,16,17)/b15-12- |

InChI Key |

UYQHHKANUYIZLE-QINSGFPZSA-N |

Isomeric SMILES |

CC1CCC/C(=N/NC(=O)C2=CC=NC=C2)/C1 |

SMILES |

CC1CCCC(=NNC(=O)C2=CC=NC=C2)C1 |

Canonical SMILES |

CC1CCCC(=NNC(=O)C2=CC=NC=C2)C1 |

synonyms |

N'-(3-Methylcyclohexylidene)isonicotinic hydrazide |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B230786.png)

![4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-3-isopropylbenzenesulfonamide](/img/structure/B230792.png)

![1-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B230795.png)

![1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]piperidine](/img/structure/B230799.png)

![1,3-Benzodioxol-5-yl[4-(2,5-dichlorophenyl)piperazin-1-yl]methanone](/img/structure/B230802.png)